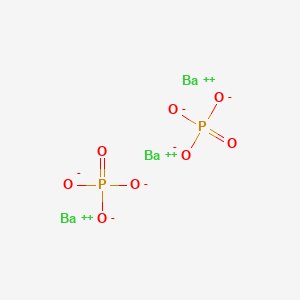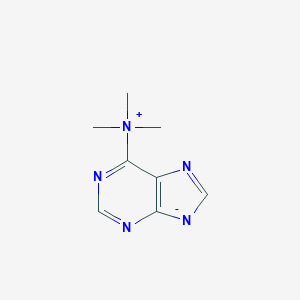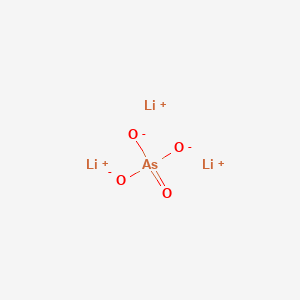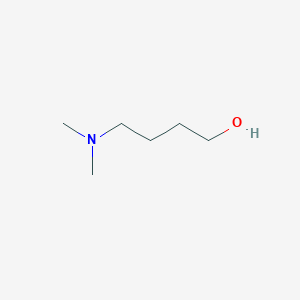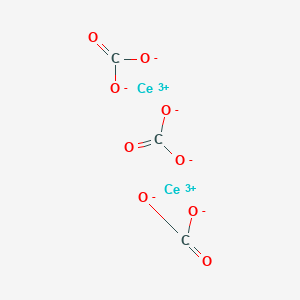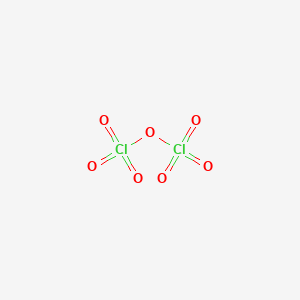
Oxo(oxogadoliniooxy)gadolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(oxogadoliniooxy)gadolinium (Oxo-Gd) is a rare earth metal that has been gaining attention in recent years due to its versatile applications in scientific research and medical imaging. Oxo-Gd has a unique chemical structure, which makes it a valuable tool for scientists in a wide range of fields.
Applications De Recherche Scientifique
Domaine biomédical
Les oxydes et oxysulfures à base de gadolinium ont connu une croissance fulgurante de leurs applications dans le domaine biomédical . Leurs propriétés uniques les rendent attractives pour développer de nouvelles sondes pour le ciblage sélectif et les techniques d'imagerie biologique émergentes .
Marquage des biomolécules
Ces matériaux ont été utilisés pour le marquage des biomolécules . Leurs propriétés optiques, liées aux phénomènes de conversion descendante et ascendante, et la possibilité de fonctionnaliser leur surface, les rendent adaptées à cette application .
Thérapeutique
La thérapeutique, un domaine qui combine les applications thérapeutiques et diagnostiques, a également bénéficié de ces matériaux . Ils peuvent être utilisés à la fois pour le traitement et le suivi des maladies .
Agents de contraste en IRM
Les oxydes et oxysulfures à base de gadolinium ont été utilisés comme agents de contraste en IRM . Ils améliorent la qualité des images IRM, fournissant de meilleures images et aidant à des diagnostics plus précis .
Nanovehicules pour l'administration de médicaments
Ces matériaux ont été utilisés comme nanovehicules pour l'administration de médicaments . Ils peuvent transporter des médicaments vers des parties spécifiques du corps, améliorant l'efficacité du traitement et réduisant les effets secondaires
Mécanisme D'action
Target of Action
Gadolinium-based compounds are generally known to interact with various biological targets due to their paramagnetic properties . They are often used as contrast agents in magnetic resonance imaging (MRI) due to their ability to alter the relaxation rates of water protons in their vicinity .
Mode of Action
Gadolinium-based compounds, in general, are known to interact with their targets through their paramagnetic properties . The gadolinium ion is useful as an MRI contrast agent because it has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom . Gadolinium molecules shorten the spin-lattice relaxation time (T1) of voxels in which they are present .
Biochemical Pathways
Gadolinium-based compounds are known to interact with various biochemical processes due to their paramagnetic properties .
Pharmacokinetics
Most gadolinium contrast agents are excreted through the renal system and therefore have a prolonged half-life in renal failure . The elimination half-life of gadodiamide, a gadolinium-based compound, in patients with severe renal disease is significantly longer compared to those with no renal dysfunction .
Result of Action
Exposure to gadolinium-based contrast agents (gbcas) is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most gbcas .
Action Environment
For instance, the synthesis methods, dopant amount and type, particle shape and size, and surface functionality can influence the optical behavior of these systems .
Safety and Hazards
While GBCAs are generally safe, they have been associated with some risks. For instance, scientific research has documented the retention of gadolinium in tissues, long after exposure, and the discovery of a GBCA-associated disease termed nephrogenic systemic fibrosis, found in patients with impaired renal function . The FDA has also issued warnings about gadolinium retention in the body .
Orientations Futures
The future directions of research into gadolinium-based compounds are promising. They have potential applications in the biomedical field, particularly in MRI contrast agents and drug delivery nanovehicles . There is also interest in the potential for more subtle long-term effects due to gadolinium deposition in tissues .
Propriétés
IUPAC Name |
oxo(oxogadoliniooxy)gadolinium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Gd.3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYFGGMJZRTZKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Gd]O[Gd]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051613 |
Source


|
| Record name | Gadolinium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12064-62-9 |
Source


|
| Record name | Gadolinium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


